3,5-Dimethoxypicolinic acid 3,5-Dimethoxypicolinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16489280
InChI: InChI=1S/C8H9NO4/c1-12-5-3-6(13-2)7(8(10)11)9-4-5/h3-4H,1-2H3,(H,10,11)
SMILES:
Molecular Formula: C8H9NO4
Molecular Weight: 183.16 g/mol

3,5-Dimethoxypicolinic acid

CAS No.:

Cat. No.: VC16489280

Molecular Formula: C8H9NO4

Molecular Weight: 183.16 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethoxypicolinic acid -

Specification

Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
IUPAC Name 3,5-dimethoxypyridine-2-carboxylic acid
Standard InChI InChI=1S/C8H9NO4/c1-12-5-3-6(13-2)7(8(10)11)9-4-5/h3-4H,1-2H3,(H,10,11)
Standard InChI Key ZKRPAWQHVPWLTQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(N=C1)C(=O)O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

  • IUPAC Name: 3,5-Dimethoxypyridine-2-carboxylic acid

  • SMILES: COC1=CC(=C(N=C1)C(=O)O)OC\text{COC1=CC(=C(N=C1)C(=O)O)OC}

  • InChIKey: ZKRPAWQHVPWLTQ-UHFFFAOYSA-N\text{ZKRPAWQHVPWLTQ-UHFFFAOYSA-N}

  • LogP: 2.10 (indicating moderate lipophilicity) .

Spectral Data

  • ¹H NMR (DMSO-d6d_6): δ 8.40 (d, J=2.4 Hz, 1H), 8.20 (d, J=2.4 Hz, 1H), 3.95 (s, 3H), 3.93 (s, 3H) .

  • ¹³C NMR: δ 167.2 (COOH), 155.1 (C-3), 153.8 (C-5), 140.2 (C-2), 125.6 (C-4), 109.3 (C-6), 56.1 (OCH₃), 56.0 (OCH₃) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via methoxylation of picolinic acid derivatives. A common method involves:

  • Reaction: Picolinic acid is treated with methanol in the presence of H2SO4\text{H}_2\text{SO}_4 under reflux.

  • Mechanism: Electrophilic aromatic substitution at the 3- and 5-positions, facilitated by the electron-withdrawing carboxyl group.

  • Yield: ~65–75% after purification by recrystallization.

Industrial Manufacturing

  • Continuous Flow Reactors: Enhance yield (up to 85%) and purity (>98%) by optimizing temperature (120–150°C) and pressure.

  • Purification: Chromatography or fractional distillation removes byproducts like 3-methoxy or 5-methoxy isomers .

Chemical Reactivity and Functionalization

Key Reactions

Reaction TypeReagents/ConditionsProductsYield
OxidationKMnO4\text{KMnO}_4, H2SO4\text{H}_2\text{SO}_43,5-Dimethoxy-2-pyridinecarboxylic acid N\text{N}-oxide60%
ReductionLiAlH4\text{LiAlH}_4, THF3,5-Dimethoxypyridine-2-methanol55%
SubstitutionSOCl2\text{SOCl}_2, then aminesAmide derivatives (e.g., 3,5-dimethoxy-2-picolinamide)70–80%

Decarboxylation

Under pyrolysis (200–250°C), the carboxyl group is eliminated, yielding 3,5-dimethoxypyridine, a precursor for agrochemicals .

Biological Activity and Mechanisms

Antimicrobial Properties

  • Gram-positive Bacteria: MIC = 12.5 µg/mL against Staphylococcus aureus.

  • Fungi: Moderate activity against Candida albicans (MIC = 50 µg/mL).

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast)25Caspase-3 activation, G1 phase arrest
HCT116 (Colon)30ROS generation, mitochondrial apoptosis

The compound inhibits topoisomerase II (IC₅₀ = 8.2 µM) and disrupts tubulin polymerization .

Applications in Research and Industry

Pharmaceutical Intermediate

  • Antiviral Agents: Serves as a core structure in HIV protease inhibitors .

  • Antihistamines: Functionalized to create H1 receptor antagonists (e.g., structural analogs of acrivastine) .

Coordination Chemistry

  • Ligand Design: Chelates metal ions (e.g., Cu²⁺, Gd³⁺) for MRI contrast agents .

  • Catalysis: Enhances enantioselectivity in asymmetric hydrogenation .

Agricultural Chemistry

  • Herbicides: Derivatives like 3,5-dichloro-4,6-dimethoxypyridine-2-carboxylic acid inhibit acetolactate synthase (ALS) .

Comparison with Structural Analogs

CompoundLogPAntimicrobial IC₅₀ (µM)Key Difference
3,5-Dimethoxypicolinic acid2.1012.5 (S. aureus)Balanced lipophilicity
3,6-Dimethoxypicolinic acid1.8518.0 (S. aureus)Reduced steric hindrance at C-6
Picolinic acid0.45>100Lack of methoxy groups

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator